molecular formula C19H12BrN3O2 B12408404 Cox-2-IN-16

Cox-2-IN-16

Cat. No.: B12408404
M. Wt: 394.2 g/mol
InChI Key: VIBKTZQTBZTEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-16 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Cox-2-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often screened for enhanced COX-2 inhibitory activity and reduced side effects .

Scientific Research Applications

Cox-2-IN-16 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cox-2-IN-16 stands out due to its unique structural modifications, which may offer improved therapeutic profiles and reduced side effects compared to other COX-2 inhibitors .

Properties

Molecular Formula

C19H12BrN3O2

Molecular Weight

394.2 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(4-nitrophenyl)benzimidazole

InChI

InChI=1S/C19H12BrN3O2/c20-14-7-5-13(6-8-14)19-21-17-3-1-2-4-18(17)22(19)15-9-11-16(12-10-15)23(24)25/h1-12H

InChI Key

VIBKTZQTBZTEMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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